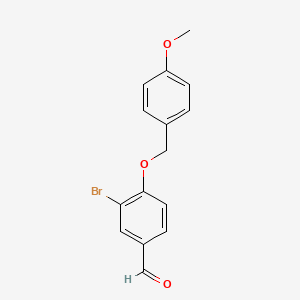

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde

Description

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative featuring a 4-methoxybenzyloxy substituent at the 4-position and a bromine atom at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules such as antifungal agents and anti-hypertension drugs . Its structure combines electron-donating (methoxy) and electron-withdrawing (bromine, aldehyde) groups, creating unique reactivity for further functionalization.

Properties

IUPAC Name |

3-bromo-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNFUAVPGYSFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde typically involves the bromination of 4-(4-Methoxybenzyloxy)benzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chlorobenzene . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

Oxidation: 4-(4-Methoxybenzyloxy)-3-bromobenzoic acid.

Reduction: 4-(4-Methoxybenzyloxy)-3-bromobenzyl alcohol.

Substitution: 4-(4-Methoxybenzyloxy)-3-methoxybenzaldehyde.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various redox reactions, altering its oxidation state and forming different functional groups.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

Analysis :

- Positional Isomerism: The placement of substituents significantly alters electronic properties.

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (EDG) increases electron density on the aromatic ring, activating it toward electrophilic substitution.

- Bromine and nitro (EWG) deactivate the ring but direct incoming reagents to specific positions. For instance, the nitro group in 3-methoxy-4-(4-nitrobenzyloxy)-benzaldehyde strongly deactivates the ring, making it less reactive than the methoxy analog .

Functional Group Modifications

Key Comparisons :

Analysis :

- Aldehyde vs. Carboxylic Acid : Replacing the aldehyde with a carboxylic acid (as in 4-(4-methoxybenzyloxy)benzoic acid) increases hydrogen-bonding capacity, improving solubility in polar solvents. This modification is critical for biological activity, as seen in natural product derivatives .

- Cyano and Ester Groups: The cyano group in 4-(4-methoxybenzyloxy)-3-cyanophenyl pivalate introduces strong electron-withdrawing effects, while the pivalate ester enhances lipophilicity, favoring membrane permeability in drug design .

Analysis :

- Base and Solvent Selection : Potassium carbonate (K₂CO₃) is commonly used in Williamson ether synthesis due to its mild basicity and solubility in polar aprotic solvents like acetone or DMF .

- Catalysts : Tetrabutylammonium iodide (TBAI) in acetonitrile enhances reaction rates in SN2 substitutions, as seen in the synthesis of 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde .

Biological Activity

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde (CAS No. 937678-86-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure consists of a bromobenzaldehyde moiety substituted with a methoxybenzyloxy group, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A bromine atom at the 3-position.

- A methoxy group (-OCH₃) at the para position relative to the benzyloxy group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. Below is a summary of its biological activities based on various studies.

Antimicrobial Activity

Studies have reported that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives of benzaldehydes have been shown to inhibit bacterial growth effectively, suggesting that this compound could exhibit similar effects.

| Study | Activity | Results |

|---|---|---|

| Antimicrobial | Inhibition of bacterial strains, including Staphylococcus aureus and Escherichia coli. |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

| Study | Cell Line | Mechanism | Findings |

|---|---|---|---|

| HeLa cells | Apoptosis induction | Significant reduction in cell viability observed. | |

| MCF-7 cells | Cell cycle arrest | Induced G1 phase arrest leading to reduced proliferation. |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound could increase oxidative stress within cells, leading to apoptosis.

- Modulation of Gene Expression : It may alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

- Antimicrobial Efficacy : In a study assessing various benzaldehyde derivatives, it was found that compounds with similar structural features displayed potent antibacterial activity against multi-drug resistant strains.

- Cancer Cell Studies : Research on the effect of this compound on breast cancer cell lines revealed a dose-dependent decrease in cell viability and increased markers of apoptosis, indicating its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.